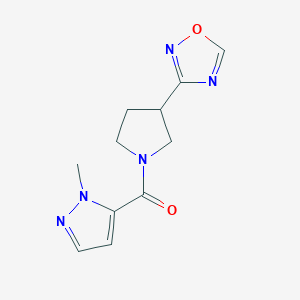

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

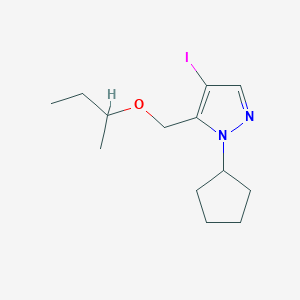

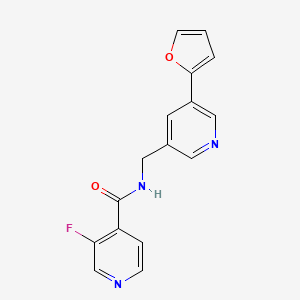

The compound “(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a 1,2,4-oxadiazole ring, and a 1-methyl-1H-pyrazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,2,4-oxadiazole ring is a versatile scaffold that has been used in the design of various biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, the 1,2,4-oxadiazole ring, and the 1-methyl-1H-pyrazole ring in separate steps, followed by their coupling . The exact synthetic route would depend on the specific reaction conditions and the availability of starting materials .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of the pyrrolidine, 1,2,4-oxadiazole, and 1-methyl-1H-pyrazole rings . Computational studies could provide important structural insights, such as the binding mode of the compound to its target .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. For example, the pyrrolidine ring could undergo reactions typical of nitrogen heterocycles, while the 1,2,4-oxadiazole ring could participate in reactions characteristic of oxadiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the pyrrolidine, 1,2,4-oxadiazole, and 1-methyl-1H-pyrazole rings could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique

Antimicrobial and Antimycobacterial Activity

Compounds synthesized from pyridine derivatives, including structures related to "(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone", have demonstrated significant antimicrobial and antimycobacterial activities. These findings suggest the potential utility of these compounds in combating microbial infections and tuberculosis (R.V.Sidhaye et al., 2011).

Anticancer and Antimicrobial Agents

Recent studies have focused on the synthesis of new derivatives incorporating the (1H-pyrazol-4-yl)methanone moiety for their potential anticancer and antimicrobial properties. These compounds, through molecular docking studies, have shown promising activity against cancer cell lines and pathogenic strains, highlighting their potential as therapeutic agents in cancer treatment and infection control (Kanubhai D. Katariya et al., 2021).

Synthesis and Biological Activity of Derivatives

The exploration of isoxazole, 1, 2, 4‐Oxadiazole, and (1H‐Pyrazol‐4‐yl)‐methanone oxime derivatives from N‐Hydroxy‐1H‐pyrazole‐4‐carbimidoyl chloride has yielded novel compounds with assessed antibacterial activity. Such research underscores the versatility of the core structure in generating biologically active molecules (Bhavanarushi Sangepu et al., 2016).

Antimicrobial Activity of Pyrazoline Derivatives

A series of compounds featuring the (pyridin-4-yl)methanone group attached to various pyrazoline derivatives have been synthesized and tested for their antimicrobial efficacy. These studies demonstrate that certain modifications can enhance antimicrobial activity, suggesting a path for the development of new antimicrobial agents (Satyender Kumar et al., 2012).

In Silico Drug-likeness and Microbial Investigation

Research involving the synthesis of dihydropyrrolone conjugates and their subsequent analysis for drug-likeness, antimicrobial, and antimycobacterial activities has opened new avenues for the development of potential drug candidates. This approach combines synthetic chemistry with computational methods to predict the efficacy and safety of new compounds (K. Pandya et al., 2019).

Mécanisme D'action

Target of Action

The primary target of the compound 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole, also known as (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone, is currently unknown

Result of Action

The molecular and cellular effects of 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole’s action are currently unknown . These effects would be dependent on the compound’s specific targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole . These factors could include temperature, pH, and the presence of other molecules in the environment.

Orientations Futures

Propriétés

IUPAC Name |

(2-methylpyrazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-15-9(2-4-13-15)11(17)16-5-3-8(6-16)10-12-7-18-14-10/h2,4,7-8H,3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBTVEZRLSNVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2567540.png)

![1-((1R,5S)-8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2567541.png)

![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2567544.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2567545.png)